molecular formula C11H15Br2NO2 B289835 2,6-Dibromo-3,5-dipropoxypyridine

2,6-Dibromo-3,5-dipropoxypyridine

Cat. No.: B289835
M. Wt: 353.05 g/mol
InChI Key: BYKMOCVBURYGHO-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-dipropoxypyridine is a polyhalogenated and alkoxy-substituted pyridine derivative. Its structure features bromine atoms at the 2- and 6-positions and propoxy (-OCH₂CH₂CH₃) groups at the 3- and 5-positions. This substitution pattern confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, materials science, and pharmaceuticals.

Properties

Molecular Formula

C11H15Br2NO2

Molecular Weight

353.05 g/mol

IUPAC Name

2,6-dibromo-3,5-dipropoxypyridine

InChI

InChI=1S/C11H15Br2NO2/c1-3-5-15-8-7-9(16-6-4-2)11(13)14-10(8)12/h7H,3-6H2,1-2H3

InChI Key

BYKMOCVBURYGHO-UHFFFAOYSA-N

SMILES

CCCOC1=CC(=C(N=C1Br)Br)OCCC

Canonical SMILES

CCCOC1=CC(=C(N=C1Br)Br)OCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • 2,6-Dibromo-3,5-difluoropyridine (CAS: 210169-13-4) :

    • Substituents : Bromine (2,6) and fluorine (3,5).
    • Reactivity : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, directing electrophilic substitution to the 4-position. Bromine serves as a leaving group, enabling cross-coupling reactions .
    • Stability : Fluorine’s small size and electronegativity enhance thermal stability compared to bulkier alkoxy groups .
  • 3,5-Diamino-2,4,6-trinitropyridine (Theoretical Compound from ): Substituents: Nitro (2,4,6) and amino (3,5). Reactivity: Nitro groups are highly electron-withdrawing, making the ring resistant to electrophilic attack but reactive toward nucleophilic substitution. Amino groups donate electrons, creating localized charge imbalances .
  • 2,6-Dibromo-3,5-distyryl BODIPY Dyes () :

    • Substituents : Styryl groups (3,5) and bromine (2,6).
    • Reactivity : Styryl groups extend conjugation, enhancing optical properties (e.g., optical limiting at 532 nm). Bromine allows further functionalization via Suzuki coupling .
    • Stability : Extended π-systems increase photostability but reduce solubility compared to propoxy-substituted derivatives .

Physical and Spectral Properties

Compound Molecular Weight (g/mol) Solubility Key Spectral Features (NMR/IR)
2,6-Dibromo-3,5-dipropoxypyridine* ~416.9 (estimated) High in THF, DCM δH ~1.0 (propoxy CH₃), δC ~70 (C-O)
2,6-Dibromo-3,5-difluoropyridine 272.9 Moderate in ether δF ~-112 ppm; δC ~152 (C-F coupling)
3,5-Diamino-2,4,6-trinitropyridine 295.1 Low in polar solvents Strong NO₂ stretches (~1530 cm⁻¹)

*Estimated based on substituent contributions.

Crystallographic and Molecular Packing

  • 2,6-Dibromo-3,5-difluoro(4-pyridyl) methylphenylketone (3e, ) :
    • Crystal packing shows a "herringbone" arrangement with Br···O interactions (2.9–3.1 Å). The propoxy groups in this compound would likely disrupt such stacking due to steric bulk, leading to less ordered structures .
    • Dihedral angles between substituents (e.g., -10.0° for C=O and pyridine planes) suggest conformational rigidity, which may contrast with the flexibility of propoxy chains .

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